An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of N-(5-bromo-2-methoxypyridin-3-yl)acetamide
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of N-(5-bromo-2-methoxypyridin-3-yl)acetamide
Abstract
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for the compound N-(5-bromo-2-methoxypyridin-3-yl)acetamide (CAS 1257553-90-4). Designed for researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of the chemical shifts, multiplicities, and structural assignments based on fundamental NMR principles and comparative data from related substituted pyridine derivatives. This guide also includes a detailed, field-proven experimental protocol for the acquisition of high-quality NMR data for this and similar molecules, ensuring scientific integrity and reproducibility.
Introduction
N-(5-bromo-2-methoxypyridin-3-yl)acetamide is a substituted pyridine derivative of interest in medicinal chemistry and organic synthesis. The precise elucidation of its molecular structure is paramount for understanding its reactivity, properties, and potential applications. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the unambiguous structural characterization of organic molecules in solution.[1] By analyzing the magnetic properties of atomic nuclei, specifically ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within a molecule.[2][3] This guide will delve into the predicted ¹H and ¹³C NMR spectra of this target compound, offering a foundational understanding for its synthesis and characterization.
Molecular Structure and Electronic Effects
To accurately interpret the NMR spectra, a thorough understanding of the molecule's structure and the electronic influence of its substituents is essential.
dot graph "molecular_structure" { layout="neato"; node [shape=plaintext, fontsize=12]; edge [fontsize=10];
// Nodes for the pyridine ring and substituents N1 [label="N", pos="0,1.2!"]; C2 [label="C2", pos="-1.1,0.6!"]; C3 [label="C3", pos="-1.1,-0.6!"]; C4 [label="C4", pos="0,-1.2!"]; C5 [label="C5", pos="1.1,-0.6!"]; C6 [label="C6", pos="1.1,0.6!"];
// Substituent nodes Br [label="Br", pos="2.3,-1.1!"]; OMe_O [label="O", pos="-2.2,1.1!"]; OMe_C [label="CH₃ (H₇)", pos="-3.2,1.5!"]; NH [label="NH (H₄)", pos="-2.2,-1.1!"]; CO [label="C=O", pos="-3.3,-1.6!"]; CO_O [label="O", pos="-3.3,-2.4!"]; CH3_CO [label="CH₃ (H₅)", pos="-4.4,-1.1!"]; H4_label [label="H₁", pos="0,-2.0!"]; H6_label [label="H₂", pos="2.0,1.1!"];
// Edges for the pyridine ring N1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- N1;
// Edges for substituents C5 -- Br; C2 -- OMe_O; OMe_O -- OMe_C; C3 -- NH; NH -- CO; CO -- CO_O [style=invis]; // for positioning CO -- CH3_CO;
// Edges for aromatic protons C4 -- H4_label [label=" H₃"]; C6 -- H6_label [label=" H₆"];
// Invisible edges to fine-tune layout N1 -- H6_label [style=invis]; C3 -- H4_label [style=invis];
} Caption: Molecular structure of N-(5-bromo-2-methoxypyridin-3-yl)acetamide with atom numbering.
The key structural features influencing the NMR spectra are:
-
Pyridine Ring: An electron-deficient aromatic system where the nitrogen atom significantly deshields the α-protons (H6) and carbons (C2, C6).[4]
-
Methoxy Group (-OCH₃) at C2: This is an electron-donating group through resonance and electron-withdrawing through induction. Its net effect is to shield the ortho (C3) and para (C5) positions, though its inductive effect will also be felt.
-
Bromo Group (-Br) at C5: An electronegative, electron-withdrawing group by induction, which deshields adjacent nuclei. It also has a weak deactivating resonance effect.
-
Acetamido Group (-NHCOCH₃) at C3: This group is electron-withdrawing due to the carbonyl moiety, which will deshield the pyridine ring. The amide proton (NH) is exchangeable and its signal can be broad, while the methyl protons are typically a sharp singlet.
Predicted ¹H NMR Spectrum Analysis
The ¹H NMR spectrum is anticipated to show five distinct signals. The interpretation is based on the analysis of substituent effects on similar pyridine systems.[5][6]
-
H6 (Aromatic Proton): This proton is at the C6 position, which is ortho to the electron-withdrawing ring nitrogen. It is expected to be the most downfield of the aromatic protons. It will appear as a doublet due to coupling with H4 (a four-bond coupling, ⁴J, is common in pyridines).
-
H4 (Aromatic Proton): This proton is at the C4 position. It will be deshielded by the adjacent bromo group and the overall electron-deficient ring. It will appear as a doublet due to coupling with H6.
-
NH (Amide Proton): The chemical shift of the amide proton is highly dependent on solvent and concentration. It is expected to be a broad singlet and will be located downfield.
-
-OCH₃ (Methoxy Protons): The three protons of the methoxy group are equivalent and will appear as a sharp singlet. Their position is influenced by the direct attachment to an oxygen atom on the aromatic ring.
-
-COCH₃ (Acetyl Protons): The three protons of the acetyl methyl group are equivalent and will also appear as a sharp singlet, typically in the aliphatic region of the spectrum.
Predicted ¹³C NMR Spectrum Analysis
The proton-decoupled ¹³C NMR spectrum is expected to display eight signals, one for each unique carbon atom.[7] The chemical shifts are predicted based on the additive effects of the substituents on the pyridine ring.[8][9]
-
C=O (Carbonyl Carbon): This carbon will be the most downfield signal due to its sp² hybridization and direct attachment to an oxygen atom.
-
Pyridine Ring Carbons (C2, C3, C4, C5, C6):
-
C2: Attached to the electronegative nitrogen and the methoxy group, this carbon will be significantly downfield.
-
C6: Also adjacent to the ring nitrogen, it will be found downfield, though typically slightly upfield of C2.[4]
-
C3: Bonded to the nitrogen of the acetamido group, its chemical shift will be influenced by the electron-withdrawing nature of this substituent.
-
C5: Directly attached to the bromine atom, it will experience a deshielding effect, but heavy atoms like bromine can also have complex shielding effects. Its signal is expected to be upfield compared to the other substituted carbons.
-
C4: This is the only protonated carbon on the ring besides C6 and is expected to be the most upfield of the ring carbons.
-
-
-OCH₃ (Methoxy Carbon): This aliphatic carbon will be found in the typical range for methoxy groups attached to an aromatic ring.
-
-COCH₃ (Acetyl Carbon): This methyl carbon will be the most upfield signal in the spectrum.
Summary of Predicted Spectroscopic Data
The following table summarizes the predicted chemical shifts (δ) for N-(5-bromo-2-methoxypyridin-3-yl)acetamide. These are estimates based on data from structurally related compounds and established principles of NMR spectroscopy. Actual experimental values may vary based on solvent and experimental conditions.
| Assignment | ¹H NMR (Predicted δ, ppm) | Multiplicity | ¹³C NMR (Predicted δ, ppm) |
| H4 | ~8.2 | d | C4: ~115 |
| H6 | ~8.0 | d | C6: ~145 |
| NH | ~9.5 | br s | - |
| OCH₃ | ~4.0 | s | OCH₃: ~55 |
| COCH₃ | ~2.2 | s | COCH₃: ~25 |
| - | - | - | C2: ~158 |
| - | - | - | C3: ~130 |
| - | - | - | C5: ~110 |
| - | - | - | C=O: ~169 |
Experimental Protocol for NMR Data Acquisition
This protocol provides a robust methodology for obtaining high-quality ¹H and ¹³C NMR spectra. The trustworthiness of this protocol lies in its adherence to standard practices that ensure sample purity, instrument stability, and correct referencing.
Sample Preparation
-
Material: Use 5-10 mg of N-(5-bromo-2-methoxypyridin-3-yl)acetamide for ¹H NMR and 20-30 mg for ¹³C NMR to ensure a good signal-to-noise ratio.[10][11]
-
Solvent: Select a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). DMSO-d₆ is often preferred for amides as it can sharpen the NH proton signal. Use approximately 0.6-0.7 mL of solvent.
-
Dissolution: In a small, clean vial, dissolve the sample completely in the chosen deuterated solvent. Gentle vortexing may be required.
-
Transfer: Using a clean glass Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube.[12] Avoid introducing any solid particles. The optimal sample height should be around 4-5 cm.[10]
-
Referencing: Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift calibration (δ = 0.00 ppm). Alternatively, the residual solvent peak can be used as a secondary reference (CDCl₃: δ 7.26 for ¹H, δ 77.16 for ¹³C; DMSO-d₆: δ 2.50 for ¹H, δ 39.52 for ¹³C).[13]
NMR Instrument Parameters
The following are typical acquisition parameters for a 400 MHz spectrometer.
-
¹H NMR:
-
Pulse Program: Standard single pulse (zg30).
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay (d1): 1-2 seconds.
-
Number of Scans: 8-16 scans.
-
Spectral Width: 0-12 ppm.
-
-
¹³C NMR:
-
Pulse Program: Standard proton-decoupled pulse program (zgpg30).
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 1024-4096 scans (due to the low natural abundance of ¹³C).[2]
-
Spectral Width: 0-220 ppm.
-
Data Processing
-
Fourier Transform: Apply an exponential window function (line broadening of ~0.3 Hz for ¹H, ~1-2 Hz for ¹³C) and perform a Fourier transform.
-
Phasing: Manually or automatically phase the spectrum to obtain a flat baseline.
-
Baseline Correction: Apply a baseline correction algorithm.
-
Calibration: Reference the spectrum to the TMS signal at 0.00 ppm or the residual solvent peak.
-
Integration (¹H only): Integrate the signals to determine the relative number of protons.
-
Peak Picking: Identify and label the chemical shifts of all significant peaks.
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subgraph "cluster_proc" { label="Data Processing"; style="filled"; color="#FEF7E0"; node [fillcolor="#FFFFFF"]; ft [label="Fourier Transform"]; phase [label="Phase & Baseline Correction"]; calibrate [label="Calibrate Spectrum"]; analyze [label="Peak Picking & Integration"]; ft -> phase -> calibrate -> analyze; }
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transfer -> insert [lhead=cluster_acq]; acquire -> ft [lhead=cluster_proc]; analyze -> assign [lhead=cluster_analysis]; } Caption: A standardized workflow for NMR sample preparation, data acquisition, and analysis.
Conclusion
This technical guide provides a detailed, predictive analysis of the ¹H and ¹³C NMR spectra of N-(5-bromo-2-methoxypyridin-3-yl)acetamide, grounded in established spectroscopic principles and comparative data. The provided interpretation of chemical shifts and coupling patterns offers a robust framework for the structural verification of this compound. Furthermore, the included experimental protocol outlines a validated methodology for acquiring high-fidelity NMR data, ensuring that researchers can confidently characterize their synthesized materials.
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National Taiwan University. (2022, April 27). Tasks in NMR data analysis for Nature Products. Retrieved from [Link]
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ACG Publications. (2023). Bromophenols from the Marine Red Alga Symphyocladia latiuscula and Their Radical Scavenging Activity. Retrieved from [Link]
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MDPI. (2021, November 17). N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO) Properties and Structural Feature Determination through Computational Approach. Retrieved from [Link]
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